Benzoic acid, 4-amino-2-ethoxy-, ethyl ester
Overview
Description
Benzoic acid, 4-amino-2-ethoxy-, ethyl ester is an organic compound with the molecular formula C11H15NO3. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by an amino group, and the carboxyl group is esterified with ethyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-amino-2-ethoxy-, ethyl ester typically involves the esterification of 4-amino-2-ethoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
4-Amino-2-ethoxybenzoic acid+EthanolAcid catalystBenzoic acid, 4-amino-2-ethoxy-, ethyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-amino-2-ethoxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the ester group.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrobenzoic acid derivatives.
Reduction: 4-amino-2-ethoxybenzyl alcohol.
Substitution: Halogenated or sulfonated derivatives of benzoic acid.
Scientific Research Applications
Benzoic acid, 4-amino-2-ethoxy-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and cytotoxic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-amino-2-ethoxy-, ethyl ester involves its interaction with cellular components. The amino group can form hydrogen bonds with biological molecules, affecting their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with enzymes and other proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-ethoxy-, ethyl ester: Similar structure but lacks the amino group.
Benzoic acid, 4-amino-, ethyl ester: Similar structure but lacks the ethoxy group.
Uniqueness
Benzoic acid, 4-amino-2-ethoxy-, ethyl ester is unique due to the presence of both the amino and ethoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 4-amino-2-ethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-14-10-7-8(12)5-6-9(10)11(13)15-4-2/h5-7H,3-4,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUZMIPXCIIDRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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